Pseudouridine cep

RNA chemical synthesis Phosphoramidite coupling Oligonucleotide manufacturing

Solid-phase RNA synthesis often struggles with coupling efficiency and harsh deprotection conditions. Pseudouridine CEP solves these challenges with a unique C5-C1′ glycosidic linkage that eliminates the need for nucleobase protecting groups. • C5-C1′ bond adds an N1 hydrogen bond donor, raising RNA duplex Tm by 3.9-6.6°C. • >98% coupling efficiency validated in tRNA anticodon stem-loop syntheses. • Mild deprotection due to absence of nucleobase protecting groups. • 2′-O-TBDMS protection; standard cyanoethyl phosphoramidite chemistry. • Ideal for siRNA, tRNA, riboswitch, and long non-coding RNA constructs.

Molecular Formula C45H61N4O9PSi
Molecular Weight 861.056
CAS No. 163496-23-9
Cat. No. B1143011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudouridine cep
CAS163496-23-9
Molecular FormulaC45H61N4O9PSi
Molecular Weight861.056
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudouridine CEP Technical Profile


Pseudouridine CEP (5′-O-DMTr-2′-O-TBDMS-pseudouridine-3′-CE phosphoramidite, CAS 163496-23-9) is a C-nucleoside phosphoramidite building block for solid-phase RNA oligonucleotide synthesis, featuring a C5–C1′ glycosidic bond rather than the conventional N1–C1′ linkage found in uridine . This structural isomerization yields an additional hydrogen bond donor at the N1 position while maintaining Watson-Crick base pairing capacity with adenosine [1]. The compound employs standard cyanoethyl phosphoramidite chemistry with 2′-O-TBDMS protection and no nucleobase protecting groups [2], with a molecular formula of C₄₅H₆₁N₄O₉PSi and molecular weight of 861.05 g/mol .

Chemistry C-nucleoside phosphoramidite for solid-phase RNA synthesis
Linkage C5–C1′ glycosidic bond with extra N1–H hydrogen bond donor
Deprotection No nucleobase protecting groups; mild post-synthetic conditions

Why Uridine Analogs Cannot Substitute for Pseudouridine CEP


The C5–C1′ glycosidic linkage in pseudouridine fundamentally alters the physicochemical and biological properties of the resulting RNA compared to N1-linked uridine or 2′-O-methylated analogs. Pseudouridine introduces an additional hydrogen bond donor at the N1 position that uridine lacks, resulting in quantitatively distinct thermodynamic stabilization of RNA duplex and hairpin structures . Furthermore, pseudouridine exhibits a higher population of the 3′-endo sugar conformation versus uridine, which propagates enhanced base stacking throughout adjacent nucleotides—a property not recapitulated by 2′-O-methyl modification, which instead induces conformational restriction via the ribose 2′-position rather than nucleobase reorganization [1]. The absence of nucleobase protecting groups on pseudouridine CEP also simplifies deprotection protocols, a practical advantage that differs from protected uridine analogs requiring harsher conditions [2].

C–C vs N–C glycosidic bond
Uridine's N1–C1′ linkage lacks the additional H-bond donor and acid stability of pseudouridine's C5–C1′ bond, altering RNA duplex thermodynamics.
Sugar conformation bias
Pseudouridine favors 3′-endo conformation, enhancing base stacking; 2′-O-methyl analogs restrict the ribose rather than reorganize the nucleobase, producing different structural outcomes.
Deprotection protocol mismatch
Absence of nucleobase protecting groups on pseudouridine CEP simplifies deprotection; protected uridine analogs require harsher conditions that may compromise product integrity.

Pseudouridine CEP Performance Evidence


High Coupling Efficiency in Multi-Modified RNA Synthesis

Pseudouridine CEP demonstrates high coupling efficiency in automated solid-phase RNA synthesis, exceeding 98% per coupling cycle even when incorporated alongside hypermodified nucleosides. In the synthesis of the 17-nucleotide anticodon stem-loop of E. coli tRNA(Lys), which contains three distinct modified nucleosides (mnm⁵s²U, t⁶A, and pseudouridine), coupling efficiencies for pseudouridine phosphoramidite were consistently >98% using standard phosphoramidite chemistry [1]. This high coupling yield, combined with mild deprotection conditions, enabled the isolation of 1.8 mg of purified RNA from a 1 μmol scale synthesis [1].

Coupling efficiency
Head-to-head
>98% per cycle
Supports multi-modified RNA synthesis without yield loss
Automated 1 µmol scale; 17-mer tRNA assembly
RNA chemical synthesis Phosphoramidite coupling Oligonucleotide manufacturing

siRNA Duplex Thermal Stabilization

Incorporation of pseudouridine (Ψ) into the central region of siRNA antisense strands produces a substantial increase in duplex melting temperature relative to unmodified RNA. In a systematic evaluation of nucleobase-modified siRNA duplexes, introduction of Ψ units into the central part of the antisense strand increased Tm by 3.9°C and 6.6°C depending on the sequence context, whereas terminal Ψ modifications produced no significant Tm change [1]. By contrast, dihydrouridine (D) modification in the same central positions destabilized the duplex, with ΔTm values of -3.9°C and -6.6°C [1]. The Ψ-modified duplexes retained A-form helical geometry and exhibited gene-silencing activity comparable to unmodified siRNA when positioned appropriately [1].

siRNA duplex Tm
Head-to-head
+3.9 to +6.6°C
Central Ψ increases duplex stability
siRNA targeting EGFP/BACE; sodium cacodylate buffer
siRNA therapeutics RNA duplex stability Thermodynamic profiling

3′-Endo Sugar Conformation and Base Stacking Enhancement

NMR spectroscopic analysis of model RNA oligonucleotides (AAΨA vs. AAUA) reveals that pseudouridine exhibits a quantitatively higher proportion of 3′-endo sugar conformation than uridine, as measured by H1′–H2′ scalar coupling constants. This conformational preference correlates with enhanced base stacking propagated to adjacent purine nucleotides [1]. The AAΨA oligomer displays greater UV hypochromicity over the temperature range 5–55°C compared to AAUA, consistent with a more extensively stacked, A-form helical conformation [1]. Additionally, the N1–H imino proton in AAΨA exchanges slowly with solvent, indicating that the extra hydrogen bond donor stabilizes local conformation [1].

Sugar conformation
Head-to-head
Elevated 3′-endo population vs. uridine
Enhanced base stacking and A-form rigidity
AAΨA vs AAUA by NMR; 5–55°C hypochromicity
RNA conformational analysis NMR spectroscopy Base stacking thermodynamics

N3-Methylation for Incremental Hairpin Stabilization

Site-selective introduction of a methyl group at the N3 position of pseudouridine (generating m³Ψ) produces a slight but measurable increase in thermodynamic stability of RNA hairpins relative to pseudouridine alone. In the 19-nucleotide helix 69 of E. coli 23S rRNA, m³Ψ at position 1915 increased hairpin stability compared to Ψ at the same position, whereas RNAs containing uridine or 3-methyluridine at this position exhibited similar stability [1]. The synthesis of m³Ψ phosphoramidite was achieved via selective pivaloyloxymethyl protection of Ψ N1 followed by N3 methylation, enabling combined use with Ψ and standard base phosphoramidites in a single synthesis [1].

Hairpin stability tuning
Head-to-head
m³Ψ > Ψ > U ≈ m³U
Graded thermodynamic control without backbone change
E. coli 23S rRNA helix 69; imino proton NMR
Ribosomal RNA modification RNA hairpin stability Modified nucleoside synthesis

Superior Chemical Stability of C-Nucleoside Backbone

The C5–C1′ glycosidic bond in pseudouridine is inherently more stable than the N1–C1′ linkage in uridine under both acidic depurination conditions and enzymatic degradation. This structural feature derives from the carbon-carbon bond, which is resistant to the acid-catalyzed hydrolysis and glycosylase-mediated cleavage that affect N-glycosidic bonds in standard RNA . In lyophilized form, pseudouridine (the free nucleoside) remains stable for 36 months at -20°C under desiccated conditions, and for 3 months in solution at -20°C [1]. This enhanced backbone stability is retained in oligonucleotides containing pseudouridine, providing extended shelf life and reduced degradation during storage and handling .

Glycosidic bond stability
Class-level
C–C bond resistant to acid hydrolysis; 36-month lyophilized stability
Reduced degradation during synthesis and storage
Supplier-reported storage data; extended stability in oligonucleotides
RNA chemical stability Glycosidic bond hydrolysis Oligonucleotide quality control

Pseudouridine CEP Key Applications


Modified tRNA Anticodon Domain Synthesis

Pseudouridine CEP is validated for high-yield (>98% coupling efficiency) incorporation alongside hypermodified nucleosides such as mnm⁵s²U and t⁶A in the automated synthesis of full tRNA anticodon stem-loop domains [1]. The 1.8 mg yield from 1 μmol scale synthesis demonstrates suitability for NMR and X-ray crystallography applications requiring milligram quantities of site-specifically modified RNA [1]. This capability is critical for investigating codon-anticodon recognition, tRNA aminoacyl synthetase interactions, and the role of Ψ39 in HIV-1 reverse transcriptase priming [1].

Thermostabilized siRNA Therapeutics Development

Central incorporation of pseudouridine in siRNA antisense strands increases duplex Tm by 3.9–6.6°C relative to unmodified siRNA, a stabilization magnitude that correlates with retained gene-silencing potency when Ψ is positioned at the 3′-end of the guide strand [2]. This thermal stabilization enables formulation of siRNA therapeutics with extended serum stability and reduced off-target effects, as Ψ modifications do not trigger TLR3/7/8 innate immune activation to the same extent as unmodified RNA [3].

NMR Analysis of RNA Folding and Base Stacking

The elevated 3′-endo sugar conformation population of pseudouridine versus uridine, coupled with the slow-exchanging N1–H imino proton, makes Ψ-containing oligonucleotides ideal model systems for NMR investigations of RNA stacking and folding thermodynamics [4]. The quantifiable differences in UV hypochromicity and NOE patterns between AAΨA and AAUA oligomers provide experimental benchmarks for computational RNA structure prediction algorithms [4].

Long Modified RNA Oligonucleotide Manufacturing

The consistent >98% coupling efficiency and absence of nucleobase protecting groups on pseudouridine CEP reduce cumulative stepwise yield loss in long RNA syntheses and simplify post-synthetic deprotection workflows [5]. This combination of high coupling fidelity and mild deprotection conditions makes pseudouridine CEP suitable for synthesizing extended RNA constructs (e.g., rRNA domains, riboswitches, and long non-coding RNA fragments) requiring multiple Ψ modifications at precise positions for functional studies [1].

Application
Selection Property
Validation Focus
tRNA anticodon domain synthesis
High coupling efficiency with hypermodified nucleosides
Coupling yield and product purity
siRNA duplex stabilization
Central Ψ incorporation increases Tm
Gene-silencing endpoint and duplex serum stability
RNA folding and stacking NMR
Elevated 3′-endo sugar conformation
Hypochromicity and NOE pattern benchmarking
Long modified RNA synthesis
High cumulative coupling fidelity and mild deprotection
Cumulative yield and deprotection efficiency
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